Clodinafop-propargyl

Catalog No.
S593070
CAS No.
105512-06-9
M.F
C17H13ClFNO4
M. Wt
349.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clodinafop-propargyl

Replace fenoxaprop-P-ethyl with clodinafop-propargyl to avoid tank-mix antagonism and control resistant Avena fatua.

Key differentiation:

  • logP 3.9 for rapid leaf uptake
  • Compatible with metsulfuron-methyl for one-shot broad-spectrum control
  • Effective against fenoxaprop-resistant grassy weeds
  • High toluene solubility (690 g/L) for robust EC/EW formulations
  • Co-formulated with safener cloquintocet-mexyl for crop safety.

CAS Number

105512-06-9

Product Name

Clodinafop-propargyl

IUPAC Name

prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoate

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1

InChI Key

JBDHZKLJNAIJNC-LLVKDONJSA-N

solubility

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25
Soluble in most organic solvents
In water, 2.5 ppm at 20 °C
In water, 4.0 mg/L at 25 °C

Synonyms

(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester; Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate; Topik;

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Isomeric SMILES

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

The exact mass of the compound Clodinafop-Propargyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.14e-05 min organic solvents at 25 °c (g/l): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25soluble in most organic solventsin water, 2.5 ppm at 20 °cin water, 4.0 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g

Clodinafop-propargyl (CAS: 105512-06-9) is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide primarily procured for the control of annual grass weeds in cereal crops, particularly wheat. As an acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts lipid biosynthesis in susceptible grasses. From a procurement and formulation standpoint, the propargyl ester form is specifically selected over the free acid due to its targeted lipophilicity (logP = 3.9), which facilitates rapid foliar absorption and allows for stable emulsifiable concentrate (EC) formulations. To ensure crop safety, it is standard industry practice to co-formulate clodinafop-propargyl with the safener cloquintocet-mexyl, which accelerates the detoxification of the herbicide in wheat while maintaining high efficacy against target weeds [1].

Research Fit

Target Enzyme

ACCase inhibition; aryloxyphenoxypropionate (APP) class mode of action specific to grasses

Chiral Identity

(R)-enantiomer as active stereoisomer; formulated with safener cloquintocet-mexyl for selectivity research

Research Use

Post-emergence grass control studies in wheat; resistance monitoring; abiotic stress interaction research

Substituting clodinafop-propargyl with other generic APP herbicides, such as fenoxaprop-P-ethyl or diclofop-methyl, frequently leads to formulation incompatibilities and reduced crop yields. While these compounds share the same ACCase-inhibition mechanism, their tank-mix compatibilities differ drastically; for instance, clodinafop-propargyl can be co-applied with broadleaf herbicides like metsulfuron-methyl without losing efficacy, whereas fenoxaprop-P-ethyl experiences severe chemical antagonism. Furthermore, generic substitution ignores the specific resistance profiles of local weed populations. Biotypes of Avena fatua (wild oat) that have developed strong target-site resistance to fenoxaprop-P-ethyl often remain susceptible to clodinafop-propargyl mixtures. Consequently, substituting this specific ester based solely on class-level equivalence risks both chemical incompatibility in the spray tank and outright failure in field applications [1].

Substitution Risk

Safener Dependence

Safener cloquintocet-mexyl is specific to clodinafop-propargyl; detoxification kinetics differ from other APP/safener pairs.

Generic clodinafop-propargyl technical material may lack safener; crop safety profile may shift.

Cross-Resistance

Resistance patterns to fenoxaprop-P-ethyl or quizalofop-P-ethyl may not transfer uniformly to clodinafop-propargyl.

Local population testing required; inverse resistance rankings reported in some biotypes.

Soil Persistence

DT50 may differ significantly from other APP herbicides; crop rotation intervals and residue studies require compound-specific data.

Direct substitution based on class-level assumptions may lead to unexpected carryover effects.

Broadleaf Herbicide Tank-Mix Compatibility

In agricultural procurement, the ability to co-apply grass and broadleaf herbicides in a single pass is critical for operational efficiency. Clodinafop-propargyl demonstrates robust chemical compatibility with metsulfuron-methyl, maintaining high control efficacy against mixed weed populations. In direct contrast, fenoxaprop-P-ethyl exhibits severe antagonism when mixed with metsulfuron-methyl, leading to a failure in grass weed control. This distinct compatibility profile makes clodinafop-propargyl the selected active ingredient for comprehensive, single-pass weed management formulations[1].

Evidence DimensionTank-mix compatibility with metsulfuron-methyl
Target Compound DataHighly compatible (maintains efficacy)
Comparator Or BaselineFenoxaprop-P-ethyl (Chemically antagonistic)
Quantified DifferenceBinary compatibility difference (Compatible vs. Antagonistic)
ConditionsField application as a tank mixture for mixed weed populations

Buyers formulating broad-spectrum herbicide products must select clodinafop-propargyl to avoid the chemical antagonism that occurs when fenoxaprop-P-ethyl is mixed with sulfonylureas.

Safener-Enhanced Detoxification
Head-to-head
1.87-fold increase in non-extractable 14C residues with safener (30.87% vs 16.54% at 48 h)
Wheat cell suspension (cv. Heines Koga II), 14C-clodinafop-propargyl, ± cloquintocet-mexyl
Safener accelerates metabolic detoxification in wheat; supports crop selectivity research
Reported endpoint context; specific to clodinafop-propargyl/cloquintocet-mexyl pairing

Fenoxaprop-Resistant Biotype Control

The emergence of ACCase-resistant weed biotypes necessitates the procurement of specific active ingredients capable of overcoming target-site mutations. In bioassays of Avena fatua populations exhibiting high resistance to fenoxaprop-P-ethyl (Resistance Index ranging from 4.12 to 5.49), clodinafop-propargyl (when applied in optimized mixtures) achieved over 93% mortality. This demonstrates that clodinafop-propargyl can effectively control biotypes that have rendered older APP herbicides obsolete, securing crop yields in resistant zones [1].

Evidence DimensionMortality rate of fenoxaprop-resistant Avena fatua
Target Compound Data>93% mortality (in optimized mixture)
Comparator Or BaselineFenoxaprop-P-ethyl (Baseline resistance, weed survival)
Quantified Difference>93% absolute increase in mortality against resistant strains
ConditionsClassical bioassay on resistant biotypes (Resistance Index > 4)

Procurement teams targeting regions with established fenoxaprop-P-ethyl resistance must shift to clodinafop-propargyl to ensure product performance and prevent crop loss.

Soil Persistence
Cross-study comparable
DT50 ~12.5 days (lab, 20°C) vs fenoxaprop-P-ethyl ~0.36 days
Normalised aerobic soil half-life; clodinafop 4 soils, fenoxaprop 8 soils (PPDB)
Substantially longer persistence; relevant for rotational crop interval research
Data to verify for local soil types; field DT50 reported 2.35–11.20 days

Propargyl Ester Formulation Suitability

The physical form of the herbicide dictates its manufacturability into commercial agricultural products. The free acid form of clodinafop is unsuitable for standard lipophilic formulations. By utilizing the propargyl ester (clodinafop-propargyl), the molecule achieves a highly favorable solubility profile for Emulsifiable Concentrates (EC), with solubility reaching 880 g/L in acetone and 690 g/L in toluene, while maintaining a low aqueous solubility of 4.0 mg/L. This esterification ensures rapid foliar penetration and long-term stability in organic solvent-based formulations [1].

Evidence DimensionOrganic solvent solubility (Toluene)
Target Compound Data690 g/L
Comparator Or BaselineClodinafop free acid (Poor organic solubility, unsuitable for EC)
Quantified DifferenceShift from hydrophilic/polar to highly lipophilic (logP = 3.9)
ConditionsStandard temperature (25°C) solubility assays

Agrochemical manufacturers must procure the propargyl ester form to successfully formulate stable, high-penetration Emulsifiable Concentrates (EC) or Oil-in-Water (EW) emulsions.

Cross-Resistance Profile
Head-to-head
Moderate resistance in Italian ryegrass HZYC-6; 20-fold resistance in Beckmannia syzigachne BS-R
Whole-plant dose-response; haloxyfop/quizalofop high resistance in L. perenne; fenoxaprop RI 2.2 in B. syzigachne
Cross-resistance is compound-specific; supports resistance screening context
Inverse ranking across species; local resistance testing essential before substitution

Crop Yield Impact

The ultimate metric for herbicide procurement is the downstream impact on crop yield. In comparative field trials on wheat (Triticum aestivum), clodinafop-propargyl treatments increased grain yield by up to 59% compared to the untreated control, driven by greater reduction in weed density and dry mass. In the same trials, fenoxaprop-P-ethyl exhibited the lowest yield response among the tested post-emergence herbicides. This quantitative advantage in protecting crop productivity justifies the selection of clodinafop-propargyl over cheaper in-class alternatives [1].

Evidence DimensionWheat grain yield increase vs. control
Target Compound DataUp to 59% increase
Comparator Or BaselineFenoxaprop-P-ethyl (Lowest yield response among tested APPs)
Quantified DifferenceSignificant maximization of crop yield over fenoxaprop-P-ethyl
ConditionsField experimentation on Triticum aestivum over a growing season

Buyers evaluating the cost-benefit ratio of herbicides will find that clodinafop-propargyl delivers a higher return on investment through maximized crop yields compared to fenoxaprop-P-ethyl.

Wild Oat Control
Head-to-head
Equivalent field efficacy to pinoxaden and fenoxaprop-P-ethyl in Argentina trials
Clodinafop 36–64 g a.i./ha; 100% mortality of A. ludoviciana under no-freezing conditions (LD50 17.9 g/ha)
Reported field efficacy endpoint; supports mixture/rotation research
Synergistic effect with pinoxaden reported; grain yield +18.32% with mixture
Selectivity Under Freezing
Head-to-head
Selectivity index 0.91 under freezing-before-spray vs 2,4-D+MCPA SI 0.12
−4 °C × 3 nights; wheat, A. ludoviciana, Rapistrum rugosum
Maintains crop safety margin under abiotic stress; supports cold-region research
2,4-D+MCPA selectivity collapses; clodinafop LD50 shift minimal

Broad-Spectrum Herbicide Formulations

Due to its proven chemical compatibility with sulfonylurea herbicides like metsulfuron-methyl, clodinafop-propargyl is a highly suitable ACCase inhibitor for formulating 'one-shot' agricultural products. Unlike fenoxaprop-P-ethyl, which suffers from antagonism, clodinafop-propargyl allows manufacturers to create stable tank mixes or co-formulations that target both annual grasses and broadleaf weeds simultaneously [1].

Fenoxaprop-Resistant Weed Management

In agricultural zones where continuous use of older APP herbicides has led to target-site resistance (particularly in Avena fatua and Phalaris minor), clodinafop-propargyl serves as a critical rotational or replacement chemical. Its ability to maintain high mortality rates against biotypes with elevated resistance indices makes it a necessary procurement choice for resistance-breaking product lines [2].

Emulsifiable Concentrate (EC) Manufacturing

The specific physical properties of the propargyl ester—namely its high solubility in aromatic solvents (e.g., toluene at 690 g/L) and targeted lipophilicity (logP = 3.9)—make it the selected active ingredient for developing premium Emulsifiable Concentrates (EC) and Oil-in-Water (EW) emulsions. This ensures enhanced leaf surface spreading and rapid cuticular penetration compared to free acid or less lipophilic salts[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Resistance management screening
Differential cross-resistance profile
Whole-plant dose-response assay on target population; local resistance index
Crop selectivity under abiotic stress
Safener-enhanced selectivity margin
Selectivity index under freezing-before-spray conditions; wheat injury endpoints
Mixture/rotation resistance studies
Synergistic efficacy with pinoxaden
Grain yield and weed dry weight reduction endpoints
Nano-formulation delivery research
Low-dose efficacy potential
Weed control endpoints at reduced active ingredient rates; environmental residue

Physical Description

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline]

Color/Form

Colorless crystals
Crystalline solid
Cream powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

349.0517138 Da

Monoisotopic Mass

349.0517138 Da

Heavy Atom Count

24

Density

1.37 g/mL at 22 °C
Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/

LogP

3.9 (LogP)
log Kow = 3.90 at 25 °C

Odor

Odorless

Melting Point

59.5 °C
MP: 48.2-57.1 °C /Technical/

UNII

QEH394TY6Y

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice.
Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form.

Vapor Pressure

0.00000002 [mmHg]
VP: 5.3X10-6 Pa at 20 °C
2.40X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

105512-06-9

Absorption Distribution and Excretion

Clodinafop-propargyl is rapidly and for at least for 75% absorbed in males (based on radiolabel recovered in urine, tissues, cage wash and residual carcass) within 168 hours. Oral absorption in females is higher (> or = 92%). The excretion is also rapid, mainly in the urine. Total excretion after 168 hours is higher in females (92-96%) than in males (66-85%). It is widely distributed and the highest concentration was found in fat, muscle, liver, blood and kidneys. Residues were higher in males than in females. There was a potential for accumulation in fat. Elimination from ovaries, pancreas, thymus and thyroid was slow.

Metabolism Metabolites

/In animals,/ hydrolyzed to the corresponding acid, which is excreted in urine and feces. ... In plants, rapidly degraded to the acid derivative as major metabolite.
In a rat metabolism study, two (14)C-labeled variants of clodinofop-propargyl (one labeled on the 2 pyridil carbon & the other uniformly labeled on the phenyl ring, purity >98%) were admin to groups of male Tif:RAI f (SPF) rats, approx 7 wk of age by gavage at concns of 25.2 mg/kg ( [2-14C]pyridil) & 24.6 mg/kg ([U-14C]phenyl). In the urine, the major metabolite was determined to be (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)-phenoxy]-propionic acid, reference material CGA-193469, accounting for 36.7% to 39.1% of the admin dose (AD). Metabolite fraction U3 hydrolysed to yield fraction U7 (i.e., CGA-193469), when treated with NaOH or HCl. Unchanged clodinofop-propargyl was not identified. In the feces, the major metabolite (fraction F*7) corresponded to the urinary metabolite U7 (CGA 193469), accounting for 15.7% to 16.9% of the AD. Metabolite fraction F*8 was determined to be unchanged clodinofop-propargyl, accounting for 0.4% to 1.7% of the AD. In the fat, all metabolites were reportedly acylglycerides, the majority of which were hybrid di- & triacylglycerides, (i.e., approx 3.5% & 17.0% of the AD, respectively).
Clodinafop-propargyl is extensively metabolized (<0.3% remaining as clodinafop-propargyl). The major metabolites evident in the excreta were clodinafop (CGA 193469) and its taurine conjugate. The metabolites in fat were diacylglycerides and triacylglycerides of clodinafop.

Wikipedia

Clodinafop-propargyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Methods of Manufacturing

Clodinafop-propargyl can be made by reaction of 2-fluoro-4-chloropyridine with propynyl 2-(4-chlorophenoxy)propionate

Analytic Laboratory Methods

The petitioner has proposed residue analytical methods for tolerance enforcement that use both normal and reverse phase liquid chromatography with UV detection.
Residues in soil by HPLC/UV, LC/MS or GC/MS
HPLC determination in ... plant samples.

Storage Conditions

Do not contaminate water, food, or feed by storage or disposal. Do not use in animal feeds. Store in a cool, dry place. /Discover Herbicide/
Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Discover Herbicide/

Stability Shelf Life

Relatively stable in acidic media at 50 °C, hydrolyses in alkaline media; DT50 (25 °C) 4.8 days (pH 7), 0.07 days (pH 9).

Explore Compound Types